REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][C:4](=O)[CH2:3][C:2]1=[O:8].CC(O)=O.CN.Cl.[BH3-][C:17]#[N:18].[Na+]>CO>[CH3:17][NH:18][CH:4]1[CH2:5][CH2:6][NH:1][C:2](=[O:8])[CH2:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C(CC(CC1)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
CN.Cl
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 14 hours at RT
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CC(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |